4-[5-(3-hydroxyphenyl)-1'-propyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide
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Overview
Description
4-[5-(3-hydroxyphenyl)-1’-propyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a bipyrazole core linked to a benzenesulfonamide moiety The presence of a hydroxyphenyl group and a propyl chain further adds to its complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-hydroxyphenyl)-1’-propyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the bipyrazole core, followed by the introduction of the benzenesulfonamide moiety. The hydroxyphenyl group is then added through a substitution reaction, and the propyl chain is introduced via alkylation.
Preparation of Bipyrazole Core: The bipyrazole core can be synthesized through the cyclization of appropriate hydrazine derivatives under acidic or basic conditions.
Introduction of Benzenesulfonamide Moiety: The benzenesulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.
Substitution Reaction: The hydroxyphenyl group is added through a nucleophilic substitution reaction, often using phenol derivatives.
Alkylation: The propyl chain is introduced via alkylation, using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Cyclization: The bipyrazole core can undergo cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Cyclization: Acidic or basic conditions are typically used to promote cyclization reactions.
Major Products
The major products formed from these reactions include quinones, amines, substituted sulfonamides, and various heterocyclic compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It has been investigated for its anticancer and antimicrobial properties.
Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[5-(3-hydroxyphenyl)-1’-propyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . The compound inhibits the enzyme’s activity, leading to a disruption in pH regulation within the tumor microenvironment, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-hydroxy-3-methoxy-phenyl)-5-(3-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-benzenesulfonamide
- N-{4-[(2-hydroxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
Uniqueness
Compared to similar compounds, 4-[5-(3-hydroxyphenyl)-1’-propyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]benzenesulfonamide stands out due to its unique bipyrazole core and the presence of both hydroxyphenyl and propyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H23N5O3S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[5-(3-hydroxyphenyl)-3-(1-propylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H23N5O3S/c1-2-10-25-14-16(13-23-25)21-12-20(15-4-3-5-18(27)11-15)24-26(21)17-6-8-19(9-7-17)30(22,28)29/h3-9,11,13-14,21,27H,2,10,12H2,1H3,(H2,22,28,29) |
InChI Key |
HHXIWGGPXXQSJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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